(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl methacrylate
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Overview
Description
The compound “(3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl methacrylate” is a complex organic molecule with a unique structure. This compound is characterized by its multiple chiral centers and a methacrylate functional group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and the introduction of the methacrylate group. Common synthetic routes may include:
Formation of the Cyclopenta[a]phenanthrene Core: This step often involves cyclization reactions using appropriate starting materials and catalysts.
Introduction of the Side Chain: The side chain, which includes the ethyl and methyl groups, can be introduced through alkylation reactions.
Methacrylate Functionalization: The final step involves the esterification of the hydroxyl group with methacrylic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: The methacrylate group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. Its structural features could make it a candidate for drug development or as a probe in biochemical studies.
Medicine
In medicine, the compound’s potential therapeutic properties can be explored. It may serve as a lead compound for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of polymers and advanced materials. Its methacrylate group allows it to participate in polymerization reactions, leading to the formation of high-performance materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The methacrylate group can undergo polymerization, leading to the formation of cross-linked networks. Additionally, the compound’s unique structure allows it to interact with biological macromolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate
- (3S,8S,9S,10R,13R,14S,17R)-17-((2R,5S,E)-5-Ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl propionate
Uniqueness
The uniqueness of the compound lies in its methacrylate functional group, which imparts distinct chemical reactivity and potential applications in polymer science. Compared to similar compounds with different ester groups, the methacrylate derivative may exhibit enhanced properties in terms of polymerization and material performance.
Properties
Molecular Formula |
C33H52O2 |
---|---|
Molecular Weight |
480.8 g/mol |
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C33H52O2/c1-9-24(21(2)3)11-10-23(6)28-14-15-29-27-13-12-25-20-26(35-31(34)22(4)5)16-18-32(25,7)30(27)17-19-33(28,29)8/h10-12,21,23-24,26-30H,4,9,13-20H2,1-3,5-8H3/b11-10+/t23-,24-,26+,27+,28-,29+,30+,32+,33-/m1/s1 |
InChI Key |
BRFSCFQQJQUVQH-QLZMDQQSSA-N |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C(=C)C)C)C)C(C)C |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C(=C)C)C)C)C(C)C |
Origin of Product |
United States |
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